1-(3-Bromopropyl)pyrrolidine

Organic Synthesis Nucleophilic Substitution Alkylation

1-(3-Bromopropyl)pyrrolidine (CAS 113385-33-4) is a heterobifunctional alkylating agent comprising a pyrrolidine ring linked to a 3-bromopropyl chain. It is employed as a key building block in organic and medicinal chemistry to install a basic tertiary amine moiety with a three-carbon spacer.

Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
CAS No. 113385-33-4
Cat. No. B037976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)pyrrolidine
CAS113385-33-4
Synonyms1-(3-BROMOPROPYL)-PYRROLIDINE
Molecular FormulaC7H14BrN
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCBr
InChIInChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2
InChIKeyKLJFMOLCQITNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)pyrrolidine (CAS 113385-33-4) for Chemical Synthesis: Core Identity and Role as an Alkylating Building Block


1-(3-Bromopropyl)pyrrolidine (CAS 113385-33-4) is a heterobifunctional alkylating agent comprising a pyrrolidine ring linked to a 3-bromopropyl chain . It is employed as a key building block in organic and medicinal chemistry to install a basic tertiary amine moiety with a three-carbon spacer . Its primary utility stems from the electrophilic reactivity of the terminal bromine atom, which participates in nucleophilic substitution reactions, while the pyrrolidine nitrogen provides a basic handle for further derivatization or for tuning the physicochemical properties of downstream molecules .

Why 1-(3-Bromopropyl)pyrrolidine Cannot Be Replaced by In-Class Analogs Without Altering Reaction Outcomes


Despite sharing a pyrrolidine core, subtle variations in the alkyl linker length or halogen leaving group profoundly affect reaction kinetics, yield, and the spatial presentation of the basic amine in final products. In medicinal chemistry campaigns, the 3-carbon propyl spacer is a common privileged motif for linking amine pharmacophores to aromatic cores, and deviation to shorter (ethyl) or longer (butyl) chains can ablate target binding or alter ADME properties. Similarly, substituting bromine with chlorine significantly reduces electrophilicity, necessitating harsher reaction conditions, lower yields, or complete synthetic failure [1]. Therefore, generic replacement with 1-(2-bromoethyl)pyrrolidine, 1-(3-chloropropyl)pyrrolidine, or 1-(4-bromobutyl)pyrrolidine is not chemically or functionally equivalent.

Quantitative Differentiation of 1-(3-Bromopropyl)pyrrolidine Against Its Closest Analogs


Reactivity Advantage Over Chloro-Analog in Alkylation: Leaving Group Electrophilicity Drives Synthetic Efficiency

The bromine leaving group in 1-(3-Bromopropyl)pyrrolidine confers substantially higher electrophilicity compared to the chlorine atom in 1-(3-Chloropropyl)pyrrolidine. This difference is quantified by bond dissociation energy: the C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~327 kJ/mol), enabling faster SN2 reactions under milder conditions. While direct yield comparison for the free base synthesis is limited, the chloro analog is typically isolated in yields of ~53% when prepared from 1-bromo-3-chloropropane and pyrrolidine . In contrast, 1-(3-Bromopropyl)pyrrolidine is commonly supplied at ≥95% purity , indicative of more efficient synthetic access. The enhanced reactivity of the bromo derivative reduces reaction times and energy input in downstream alkylations, which is a key selection criterion for process chemists.

Organic Synthesis Nucleophilic Substitution Alkylation

Optimal Alkyl Spacer Length for Pharmacophore Construction: The 3-Carbon Propyl Linker vs. 2-Carbon Ethyl and 4-Carbon Butyl

The three-carbon spacer in 1-(3-Bromopropyl)pyrrolidine is a common motif in CNS-active and GPCR-targeting agents, where it optimally projects the basic amine into a receptor binding pocket. In contrast, the 2-carbon linker in 1-(2-Bromoethyl)pyrrolidine yields a more constrained geometry that can reduce target engagement, while the 4-carbon linker in 1-(4-Bromobutyl)pyrrolidine introduces excessive conformational flexibility, potentially decreasing binding affinity. The G9a inhibitor A-366, which incorporates a propyl-pyrrolidine motif, achieves an IC50 of 3.3 nM and >1,000-fold selectivity over other methyltransferases, a SAR result dependent on the propyl chain length . While direct comparator data for the free base 1-(3-Bromopropyl)pyrrolidine itself is not available, this class-level inference supports the selection of the 3-carbon spacer as the preferred option for constructing selective inhibitors.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Physical Form and Purity: ≥95% Assay and Liquid State Facilitate Handling in Parallel Synthesis Workflows

Commercially, 1-(3-Bromopropyl)pyrrolidine is typically supplied as a liquid with a minimum purity of 95% . Its liquid physical form at ambient temperature (density ~1.306 g/cm³ ) offers practical advantages over solid analogs like 1-(2-Bromoethyl)pyrrolidine (melting point 55-56°C for the 2,5-dione derivative ), eliminating the need for dissolution steps and enabling direct use in automated liquid handling systems. The ≥95% purity specification ensures reproducible stoichiometry in alkylation reactions, minimizing the risk of side reactions from impurities that can plague less rigorously purified in-class compounds.

Chemical Procurement Compound Management High-Throughput Synthesis

Where 1-(3-Bromopropyl)pyrrolidine Delivers Verified Value: Targeted Applications Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration: Constructing CNS-Penetrant and GPCR-Targeted Amines

When exploring structure-activity relationships for CNS receptors or G-protein coupled receptors (GPCRs), the 3-carbon propyl spacer provided by 1-(3-Bromopropyl)pyrrolidine is a preferred choice for projecting a basic amine into the ligand-binding pocket. Class-level evidence from the potent G9a inhibitor A-366 (IC50 3.3 nM) demonstrates that a propyl-linked pyrrolidine motif can confer exceptional target selectivity (>1,000-fold over related methyltransferases) . This application scenario is directly supported by the linker-length differentiation established in Section 3.

High-Throughput Parallel Synthesis and Automated Library Production

The liquid physical state and ≥95% purity of 1-(3-Bromopropyl)pyrrolidine make it ideally suited for automated liquid handling and parallel synthesis workflows. Unlike solid analogs that require weighing and dissolution, this compound can be dispensed directly, reducing cycle times and minimizing operational errors. This advantage is particularly valuable in industrial settings where hundreds or thousands of analogs are prepared in parallel, and consistency in reagent quality is paramount.

Synthesis of Key Intermediates Requiring Efficient N-Alkylation

For synthetic routes that require the installation of a pyrrolidine moiety via N-alkylation, 1-(3-Bromopropyl)pyrrolidine offers a reactivity advantage over its chloro counterpart due to the weaker C-Br bond (~285 kJ/mol vs. ~327 kJ/mol for C-Cl) . This translates to faster reaction kinetics and the potential for higher yields under milder conditions, which is critical when scaling reactions or when working with sensitive substrates. This application is a direct consequence of the leaving group reactivity evidence presented in Section 3.

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